2-Phenylimidazole

Epoxy curing Differential Scanning Calorimetry Anisotropic Conductive Film

Select 2-Phenylimidazole for unmatched latency-reactivity balance in one-component epoxy systems, providing extended pot life and fast thermal cure critical for electronic encapsulation. Its non-hygroscopic crystalline form simplifies storage and formulation. As the preferred ligand for predictable tetrahedral cobalt(II) complexes, it ensures synthetic control in advanced material design. Ideal for vapor deposition due to favorable volatility; a reliable choice for high-purity thin films and R&D.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 670-96-2
Cat. No. B1217362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylimidazole
CAS670-96-2
Synonyms2-phenylimidazole
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CN2
InChIInChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H,(H,10,11)
InChIKeyZCUJYXPAKHMBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylimidazole (CAS 670-96-2) Procurement Guide: Class Overview and Functional Positioning


2-Phenylimidazole (CAS 670-96-2) is a heterocyclic aromatic compound classified as a 2-substituted imidazole derivative. It is characterized by a phenyl group attached to the C2 position of the imidazole ring . This structural modification imparts distinct physicochemical properties, including enhanced thermal stability and altered solubility profiles compared to unsubstituted imidazole [1]. The compound is widely utilized as a latent curing accelerator in epoxy resin systems and as a corrosion inhibitor for copper and brass [2].

Why 2-Phenylimidazole Cannot Be Replaced by Generic Imidazoles: Key Differentiation Drivers


Imidazole derivatives are not interchangeable in demanding applications due to profound differences in reactivity, coordination behavior, and thermodynamic stability arising from even minor structural modifications. The position and nature of substituents on the imidazole ring critically influence curing kinetics in epoxy systems [1], metal-ligand binding geometry [2], and intermolecular cohesive forces [3]. For instance, 2-phenyl substitution uniquely balances latency and reactivity in one-component epoxy formulations, whereas 4-phenyl substitution yields different supramolecular packing. Consequently, selecting the precise analog is essential for reproducible performance in high-value applications such as electronic encapsulation and advanced material synthesis.

Quantitative Evidence Guide: 2-Phenylimidazole Performance Data vs. Comparators


Epoxy Curing Kinetics: 2-Phenylimidazole vs. 2-Methylimidazole vs. 2-Ethyl-4-methylimidazole

In a comparative study of epoxy-imidazole resin systems for anisotropic conducting films, 2-phenylimidazole exhibited a distinct curing time profile at 150°C and 180°C relative to 2-methylimidazole and 2-ethyl-4-methylimidazole. While 2-methylimidazole demonstrated the fastest reaction time among all imidazoles tested [1], 2-phenylimidazole provided a slower, more controlled cure, which is advantageous for applications requiring extended pot life or latent curing characteristics. This differentiation in reactivity is crucial for formulators selecting the appropriate accelerator for specific processing windows.

Epoxy curing Differential Scanning Calorimetry Anisotropic Conductive Film

Solid-State Thermodynamics: 2-Phenylimidazole vs. 4-Phenylimidazole Cohesive Energy

A comprehensive study of phenylimidazole thermodynamics revealed that 4-phenylimidazole (4-PhI) exhibits greater cohesive energy in the solid state compared to its isomer 2-phenylimidazole (2-PhI) [1]. This difference is attributed to stronger N–H···N intermolecular interactions in 4-PhI, which disrupt the coplanar geometry observed in 2-PhI [1]. The higher cohesive energy of 4-PhI results in distinct thermal and volatility profiles, which are critical for applications involving vapor deposition, sublimation purification, or solid-state reactivity.

Thermodynamics Cohesive Energy Crystal Engineering

Coordination Geometry Control: 2-Phenylimidazole vs. 5-Phenylimidazole in Cobalt(II) Complexes

The positional isomerism of phenylimidazole ligands exerts profound control over the coordination geometry of cobalt(II) complexes. X-ray crystallographic analyses revealed that reactions with 2-phenylimidazole (LH) exclusively yield tetrahedral or quasi-tetrahedral complexes such as [CoCl2(LH)2] [1]. In stark contrast, the isomeric 5-phenylimidazole (L′H) ligand favors octahedral coordination, producing complexes like [Co(L′H)4(MeCN)(H2O)]2+ [1]. This divergence is attributed to steric and electronic differences imposed by the phenyl substitution position.

Coordination Chemistry Crystal Engineering Supramolecular Chemistry

Aqueous Solubility: 2-Phenylimidazole vs. 2-Methylimidazole vs. Benzimidazole

The solubility profile of 2-phenylimidazole is markedly different from other imidazole derivatives. Experimental measurements of solid-liquid equilibrium indicate that phenylimidazoles, including 2-phenylimidazole, exhibit significantly lower solubility in common organic solvents compared to 1H-imidazole or benzimidazoles [1]. Furthermore, a procurement guide notes that 2-methylimidazole has a high solubility in water and polar solvents and is hygroscopic, requiring low-temperature storage [2], whereas 2-phenylimidazole is a crystalline solid with high stability [2]. This reduced solubility and non-hygroscopic nature of 2-phenylimidazole can be advantageous in applications requiring water-resistant formulations or long-term ambient storage.

Solubility Formulation Pharmaceutical Intermediates

Optimal Application Scenarios for 2-Phenylimidazole Based on Comparative Evidence


Latent Curing Agent for One-Component Epoxy Formulations

In applications such as electronic adhesives, encapsulants, and powder coatings where a balance of latency (long pot life at room temperature) and reactivity (fast cure at elevated temperature) is paramount, 2-phenylimidazole is preferentially selected over faster-reacting analogs like 2-methylimidazole [1]. Its slower cure profile, as demonstrated in DSC studies [1], provides the extended processing window necessary for manufacturing, while still enabling efficient crosslinking upon thermal activation.

Precursor for Vapor Deposition and Sublimation-Based Purification

The lower cohesive energy and distinct volatility profile of 2-phenylimidazole, compared to its isomer 4-phenylimidazole [1], make it a more suitable candidate for applications requiring sublimation or vapor deposition. This includes the fabrication of thin films in organic electronics (e.g., as a ligand precursor in OLED materials [2]) or as a means of achieving high-purity material for sensitive analytical or pharmaceutical applications.

Tetrahedral Geometry-Directing Ligand in Coordination Complex Synthesis

For the synthesis of cobalt(II) and potentially other transition metal complexes where a tetrahedral coordination geometry is desired, 2-phenylimidazole is the ligand of choice [1]. Its predictable and exclusive formation of tetrahedral complexes, in contrast to the octahedral preference of 5-phenylimidazole [1], provides researchers with a high degree of synthetic control for designing materials with specific magnetic, catalytic, or structural properties.

Non-Hygroscopic Corrosion Inhibitor for Copper and Brass

As an effective corrosion inhibitor for copper [1] and brass, 2-phenylimidazole offers a practical advantage over more hygroscopic imidazole derivatives like 2-methylimidazole [2]. Its non-hygroscopic, crystalline nature facilitates handling, storage, and formulation into protective coatings or lubricants for metal surfaces exposed to corrosive environments, without the complications associated with moisture uptake.

Technical Documentation Hub

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